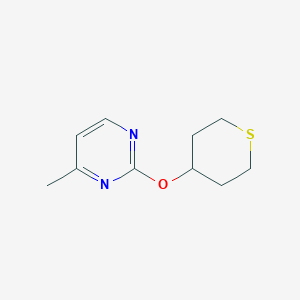

![molecular formula C6H5BrN4 B2465673 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 1086838-38-1](/img/structure/B2465673.png)

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

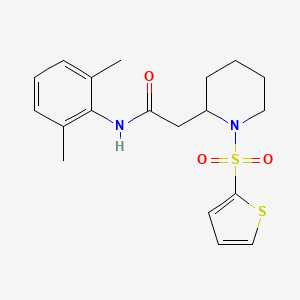

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine consists of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C6H5BrN4 .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine are not detailed in the available literature, triazoles in general are known to be involved in a variety of chemical reactions due to their versatile biological activities .Applications De Recherche Scientifique

Molecular Structure and Vibrational Dynamics

The molecular structure and vibrational dynamics of compounds like 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine are explored using density functional theory (DFT). These studies help in understanding the stabilization and tautomeric forms influenced by methyl substitution in the pyridine ring (Lorenc et al., 2007).

Synthesis and Structural Analysis

Research has been conducted on the efficient synthesis and X-ray structure analysis of compounds including 6-bromo variants of triazolopyridines. Such studies are significant for pharmaceutical applications owing to the biological activity of these compounds (El-Kurdi et al., 2021).

Chemical Reactions and Derivatives Synthesis

Studies focus on the synthesis of various derivatives of triazolopyridines, including 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine. Understanding these reactions is crucial for developing new compounds with potential applications in different fields, such as medicinal chemistry (Ibrahim et al., 2011).

Biological Applications and Activity

Certain derivatives of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine show promising biological activities, including anti-HCV activity. This highlights the potential of these compounds in therapeutic applications (Wang et al., 2005).

Propriétés

IUPAC Name |

6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOZTBARCUGHCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NNN=C12)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)

![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)

![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)